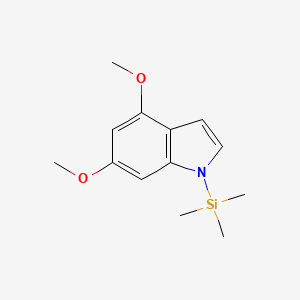

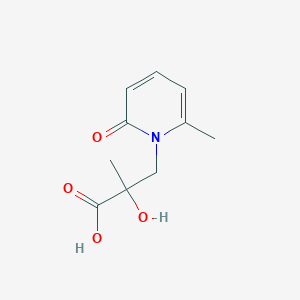

![molecular formula C23H26N2O5 B2522081 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid CAS No. 161452-54-6](/img/structure/B2522081.png)

(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Compound Degradation

The degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) has been studied extensively. AOPs lead to various by-products and are evaluated for their biotoxicity and potential environmental impact. The study provides insights into the degradation pathways and the reactivity of complex organic compounds in aqueous media, which could be relevant to understanding the environmental fate or degradation mechanisms of complex compounds like the one mentioned (Qutob et al., 2022).

Metathesis Reactions in Synthesis of Functionalized β-Amino Acid Derivatives

Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are crucial for synthesizing cyclic β-amino acids, which have significant impacts in drug research. These reactions facilitate access to functionalized derivatives, highlighting the importance of chemical transformations in developing complex molecules with potential pharmaceutical applications (Kiss et al., 2018).

Antituberculosis Study of Organotin(IV) Complexes

Organotin(IV) complexes, including those with carboxylic acids, demonstrate significant antituberculosis activity. The study examines the structural diversity of these complexes and their biological activity, suggesting the role of complex organic molecules in therapeutic applications, particularly in addressing tuberculosis (Iqbal et al., 2015).

Biomedical Applications of Poly(amino acid)s

Poly(amino acid)s, built from natural amino acids, are biocompatible, biodegradable, and suitable for various biomedical applications, including drug delivery systems. This review highlights the synthesis, properties, and potential uses of highly branched polymers based on poly(amino acid)s, which could be relevant for designing new materials or drug delivery systems utilizing complex amino acid derivatives (Thompson & Scholz, 2021).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

A review focusing on the anticarcinogenic and toxic properties of organotin(IV) complexes discusses their potential in cancer treatment. The study underlines the importance of structural elements in these complexes, offering a perspective that could be relevant for understanding the biological activity or therapeutic potential of complex molecules like the one (Ali et al., 2018).

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(27)28)25-21(26)12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMQLXCBGDXRHB-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)

![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)

![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)

![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)